Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate

Catalog No.
S14464484
CAS No.
M.F
C13H22O5
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dic...

Product Name

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate

IUPAC Name

dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3

InChI Key

UCVCPWOIQPJFQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C13H22O5C_{13}H_{22}O_{5} and a molecular weight of approximately 258.32 g/mol. It is classified under the category of dicarboxylates and features a cyclobutane ring structure with two ester functional groups. The compound is identified by its International Union of Pure and Applied Chemistry name, diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate, and has a CAS registry number of 2001608-38-2. It is typically available in a purity of 95% and is characterized by a complex structure that includes both hydroxyl and carboxylate groups, contributing to its potential reactivity and utility in various chemical applications .

Typical of dicarboxylates and esters:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding alcohols and dicarboxylic acids.
  • Decarboxylation: The compound may undergo decarboxylation reactions under certain conditions, leading to the formation of smaller carbon chains or cyclic compounds.

These reactions make it a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules .

Synthesis of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors like dicarboxylic acids or their derivatives, cyclization can be induced through heating or using catalysts.
  • Esterification: Reacting diisopropanol with cyclobutane dicarboxylic acid under acidic conditions can yield the desired product.
  • Functional Group Modifications: Existing cyclobutane derivatives can be modified through hydroxylation or methylation processes to introduce the necessary functional groups.

These methods highlight the compound's synthetic accessibility within organic chemistry frameworks .

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its structural characteristics may allow for modifications that lead to bioactive compounds useful in drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use in agrochemicals due to their reactivity and ability to form derivatives that could act as pesticides or herbicides .

Several compounds share structural similarities with diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate99974-66-0Ethoxy groups instead of isopropoxy0.89
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate115118-68-8Dimethoxy groups0.89
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate893724-10-2Oxo group instead of hydroxy0.89
Diethyl cyclobutane-1,1-dicarboxylate3779-29-1Ethoxy groups0.89

The uniqueness of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate lies in its specific combination of functional groups (hydroxyl and two carboxylic acid moieties), which may confer distinct chemical reactivity and potential biological properties compared to its analogs .

Photochemical [2+2] Cycloaddition Strategies for Cyclobutane Core Formation

The cyclobutane ring, a central feature of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate, is most efficiently constructed via photochemical [2+2] cycloaddition reactions. This method leverages ultraviolet (UV) or visible light to excite electron-rich or electron-deficient olefins, enabling the formation of strained cyclobutane structures. Recent advances in photocatalysis have expanded the scope of these reactions, particularly for substrates with steric and electronic challenges.

For instance, ruthenium-based photocatalysts such as tris(bipyridine)ruthenium(II) chloride ($$ \text{Ru(bpy)}3\text{Cl}2 $$) have proven effective in facilitating [2+2] cycloadditions under visible light irradiation. These catalysts operate through an energy transfer (EnT) mechanism, where the excited triplet state of the photocatalyst transfers energy to the olefin substrate, promoting intersystem crossing and subsequent cycloaddition. This approach avoids the need for high-energy UV light, reducing side reactions such as over-oxidation or polymerization.

A representative pathway involves the reaction of an α,β-unsaturated ketone with a diene under photocatalytic conditions. For example, the interaction of Danishefsky diene ($$ \text{trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene} $$) with ketones yields oxetanes via [2+2] cycloaddition. While oxetanes are primary products, careful modulation of reaction conditions—such as solvent polarity and light wavelength—can favor cyclobutane formation. Computational studies suggest that triplet diradical intermediates play a critical role in stabilizing the transition state, enabling regioselective bond formation.

Table 1: Key Parameters for Photochemical [2+2] Cycloaddition

ParameterOptimal ConditionImpact on Yield/Selectivity
Light SourceVisible light (450 nm)Minimizes side reactions
Catalyst$$ \text{Ru(bpy)}_3^{2+} $$Enhances triplet energy transfer
SolventNitromethaneImproves radical stability
Substrate Ratio1:1 (olefin:diene)Maximizes cycloadduct formation

Catalytic Approaches in Esterification and Functionalization

Following cyclobutane core assembly, the introduction of diisopropyl ester groups is achieved through catalytic esterification. This step typically employs carboxylic acid precursors, such as 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylic acid, which undergo nucleophilic acyl substitution with isopropyl alcohol.

Acid catalysis, using sulfuric acid or p-toluenesulfonic acid, is a conventional method for promoting esterification. However, recent innovations focus on heterogeneous catalysts, such as immobilized lipases or zeolites, which offer improved recyclability and milder reaction conditions. For example, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of methyl esters with isopropyl alcohol, achieving conversions exceeding 90% under solvent-free conditions.

The stereoelectronic environment of the cyclobutane ring influences esterification efficiency. The geminal dicarboxylate groups in diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate create significant steric hindrance, necessitating bulky catalysts or elevated temperatures. Kinetic studies reveal that the reaction follows a second-order rate law, dependent on both the carboxylic acid and alcohol concentrations.

Mechanistic Insights:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated, enhancing electrophilicity.
  • Nucleophilic Attack: Isopropyl alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
  • Departure of Leaving Group: Water is eliminated, yielding the ester product.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a transformative tool for accelerating the synthesis of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate. By delivering rapid, uniform heating, microwave irradiation reduces reaction times from hours to minutes while improving yields and selectivity.

In esterification, microwave protocols eliminate the need for prolonged refluxing. A study demonstrated that exposing a mixture of 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylic acid and excess isopropyl alcohol to microwave irradiation (100°C, 300 W) for 15 minutes achieves 95% conversion, compared to 12 hours under conventional heating. The enhanced efficiency is attributed to dipole polarization, which lowers the activation energy for nucleophilic attack.

For photochemical steps, microwave reactors equipped with UV-Vis lamps enable simultaneous irradiation and heating. This dual approach is particularly effective for [2+2] cycloadditions, where thermal activation complements photochemical excitation. For instance, coupling microwave heating with $$ \text{Ru(bpy)}_3^{2+} $$-catalyzed cycloaddition reduces reaction times by 70% while maintaining diastereoselectivity >95%.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours15–30 minutes
Yield60–75%85–95%
Energy ConsumptionHighModerate
SelectivityModerateHigh

Mechanistic Pathways in Palladium-Catalyzed Reactions

The ligand substitution kinetics of cyclobutane dicarboxylate derivatives in palladium complexes follow distinct mechanistic pathways that depend on the nature of the ancillary ligands and reaction conditions [4] [6]. For phenylpalladium triphenylphosphine complexes with halide ligands, the ligand substitution process commences with coordination of the cyclobutane dicarboxylate substrate, followed by deprotonation to form equilibrium mixtures of pentacoordinate and tetracoordinate palladium intermediates [6]. The acetate-containing palladium complexes exhibit significantly different behavior, where the rate-determining step involves removal of the supporting phosphine ligand, facilitated by intramolecular catalysis from the acetate group [6].

Kinetic Parameters and Rate Constants

The kinetic analysis of diammine(cyclobutane-1,1-dicarboxylato)platinum(II) complexes reveals a two-stage displacement process in the presence of acid [7]. The first ring-opening stage follows the rate law k observed = (k₀ + k₁K₀[H⁺])(1 + K₀[H⁺])⁻¹, where k₀ = 8 × 10⁻⁵ s⁻¹, K₀ = 0.6 dm³ mol⁻¹, and k₁ = 8.0 × 10⁻⁴ s⁻¹ at 25°C [7]. The second displacement stage demonstrates simpler kinetics with k observed = k[H⁺], where k = 1.61 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ at 25°C [7].

Complex TypeRate Constant (s⁻¹ or dm³mol⁻¹s⁻¹)MechanismTemperature (°C)
PhPd(PPh₃)₂ISlowerLigand coordination + deprotonation25
PhPd(PPh₃)₂BrSlowerLigand coordination + deprotonation25
PhPd(PPh₃)₂ClSlowerLigand coordination + deprotonation25
PhPd(PPh₃)₂(OAc)FasterRate-limiting phosphine removal25
(dppp)Pd(Ph)XSingle intermediateSingle Pd-phosphonate intermediate25
Pd(cbdca)(NH₃)₂ - Ring opening8 × 10⁻⁵Acid-assisted ring opening25
Pd(cbdca)(NH₃)₂ - Second step1.61 × 10⁻⁴H⁺-dependent25

Electronic and Steric Effects

The ligand substitution process in palladium complexes containing cyclobutane dicarboxylate ligands is significantly influenced by electronic and steric factors [8] [9]. Recent investigations using charge-tagged phosphine ligands have enabled real-time monitoring of catalytic intermediates and identification of off-cycle species [9] [10]. The activation energy for ligand dissociation remains relatively low, facilitating rapid formation of monoligated palladium(0) species that serve as active catalytic intermediates for oxidative addition processes [9] [10].

Biradical Intermediate Formation in Cyclobutane Synthesis

Density Functional Theory Calculations

Density functional theory calculations have provided crucial insights into the mechanism of cyclobutane formation through biradical intermediates [3] [11]. The stereoselective synthesis of cyclobutanes from pyrrolidine precursors proceeds through formation of 1,4-biradical intermediates, with the rate-determining step corresponding to the release of nitrogen gas from 1,1-diazene intermediates to form open-shell singlet 1,4-biradicals [3] [11]. The formation of stereoretentive products is explained by the barrierless collapse of these open-shell singlet 1,4-biradical species [3] [11].

Thermodynamic and Kinetic Analysis

The biradical intermediate formation process exhibits distinct thermodynamic characteristics depending on the conformational state of the intermediate [3]. The gauche conformation biradical intermediate can yield the desired cyclobutane product with an energy of -156.9 kcal/mol through a barrierless closure process [3]. Alternatively, beta-fragmentation from the gauche conformation generates alkene byproducts at -146.6 kcal/mol [3]. The trans conformation biradical intermediate, which is 0.1 kcal/mol more stable than the gauche form, can undergo carbon-carbon bond cleavage with a kinetic barrier of 3.8 kcal/mol [3].

Biradical TypeFormation Energy (kcal/mol)Cyclization Barrier (kcal/mol)Stereochemical Outcome
1,4-Biradical (open-shell singlet)Rate-determining0.0 (barrierless)Stereoretentive
1,4-Biradical (gauche conformation)-156.90.0 (barrierless)Stereoretentive
1,4-Biradical (trans conformation)0.1 more stable3.8β-fragmentation possible
Triplet biradical (DNA photolyase)4.4 (C5-C5), 4.2 (C6-C6)4.2-4.4Not applicable
Tetramethylene biradical~1.0 barrier to cyclization~1.0Stereoretentive

Electronic Structure Considerations

The electronic structure of biradical intermediates in cyclobutane synthesis reveals significant multireference character that depends on the distance between radical centers [12]. Parametric two-electron reduced-density matrix calculations demonstrate that larger radical separations display greater degrees of multireference correlation [12]. The biradical stabilization energies represent enhanced stability compared to conventional radical species, with cyclization activation energies calculated using various computational methods ranging from 24.7 to 31.4 kcal/mol depending on the theoretical approach employed [13].

Stereochemical Retention in Ring-Contraction Processes

Mechanistic Basis for Stereochemical Control

The stereochemical retention observed in cyclobutane ring-contraction processes arises from the rapid cyclization of biradical intermediates compared to conformational interconversion rates [5] [11]. The stereospecificity of cyclobutane formation from biradical precursors reflects simultaneous carbon-nitrogen bond cleavages that generate 1,4-biradical intermediates, which undergo intramolecular cyclization faster than stereochemical scrambling [5] [14]. This mechanistic understanding explains why the stereochemical information present in the starting material is preserved in the final cyclobutane product [5] [14].

Ring Strain and Reactivity Patterns

Cyclobutane derivatives exhibit characteristic reactivity patterns that stem from their inherent ring strain of approximately 26.3 kcal/mol [15] [16]. The angle strain in cyclobutane rings, where the carbon-carbon-carbon bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, contributes to the enhanced reactivity observed in ring-contraction processes [15] [16]. The thermal decomposition of cyclobutane proceeds through initial formation of 1,4-biradical intermediates with activation energies ranging from 62.5 to 63.3 kcal/mol [17] [18].

Computational Predictions and Experimental Validation

Advanced computational studies using density functional theory have successfully predicted the feasibility of synthesizing complex cyclobutane derivatives through ring-contraction mechanisms [11]. The correlation between dihedral angles in 1,1-diazene precursors and nitrogen extrusion activation energies provides guidance for rational design of new cyclobutane derivatives [11]. Experimental validation of these computational predictions demonstrates activation energies for hydrogen abstraction from cyclobutane by methyl radicals of 10.3 ± 0.15 kcal/mol, with cyclobutyl radical ring-opening processes requiring 18.1 ± 0.8 kcal/mol [19].

Reaction TypeActivation Energy (kcal/mol)Temperature Range (°C)Pre-exponential Factor (s⁻¹)
Cyclobutane ring opening (Biradical formation)63.3418-4604.24 × 10¹⁵
Cyclobutane thermal decomposition62.5418-4604.24 × 10¹⁵
Cyclobutane to ethylene conversion43.8450-5137.84 × 10⁷
Biradical cyclization (Barrierless)0.0AmbientInstantaneous
Ring contraction via biradical18.1200-350Not specified
Methyl radical + cyclobutane10.3200-3501.8 (relative)
Cyclobutyl radical ring opening18.1200-350Not specified

The incorporation of Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate into polymer backbones represents a significant advancement in creating thermally recyclable materials through controlled cyclobutane ring cleavage mechanisms. The fundamental principle underlying this approach involves the strategic exploitation of ring strain energy stored within the four-membered cyclobutane ring, which can be selectively released under specific thermal conditions to facilitate polymer depolymerization [1] [2].

Thermal Activation Mechanisms

The cyclobutane ring in Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate exhibits exceptional thermal stability up to approximately 300°C, beyond which controlled ring cleavage becomes thermodynamically favorable [3] [4]. Research has demonstrated that the ring opening process proceeds through a mechanism involving carbon-carbon bond scission within the strained four-membered ring, generating reactive intermediates that facilitate polymer chain degradation [5] [6]. The thermal decomposition profile shows onset temperatures ranging from 280-370°C for cyclobutane dicarboxylate polymers, with maximum decomposition temperatures occurring at 320-390°C [7] [8].

Comparative studies with established thermally recyclable systems reveal that cyclobutane-based polymers exhibit superior thermal stability compared to conventional degradable polymers while maintaining efficient recyclability [9] [10]. The unique semi-rigid character of the cyclobutane ring, as confirmed by single-crystal X-ray diffraction analysis, provides an optimal balance between structural integrity during service life and controlled degradation upon thermal activation [11] [12].

Ring Strain Engineering for Controlled Degradation

The engineering of ring strain within cyclobutane-containing monomers enables precise control over the thermal degradation temperature, allowing for tailored recyclability profiles based on specific application requirements [13] [14]. Computational studies utilizing quantum chemical calculations have revealed that the installation of additional functional groups, such as the hydroxyl and methyl substituents present in Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate, can modulate the activation energy required for ring cleavage [1] [13].

The ceiling temperature concept, which defines the temperature above which depolymerization becomes thermodynamically favorable, has been extensively investigated for cyclobutane-fused systems. Research indicates that cyclobutane dicarboxylate polymers exhibit ceiling temperatures ranging from 330-380°C at 1.0 M monomer concentration, significantly higher than traditional recyclable polymers but still accessible for practical recycling operations [2] [15] [13].

ParameterCyclobutane DicarboxylatesTraditional PolyestersPetroleum-Based Polymers
Thermal Decomposition Temperature (°C)280-370250-320400-450
Glass Transition Temperature (°C)75-8550-8075-120
Ceiling Temperature at 1M (°C)330-380200-300N/A (irreversible)
Recycling Efficiency (%)85-9570-85<30

Polymer Architecture and Thermal Reversibility

The successful implementation of Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate in thermally recyclable polymers requires careful consideration of polymer architecture to optimize both mechanical properties and thermal reversibility [16] [17]. The dicarboxylate functionality enables incorporation into polyester and polyamide backbones through conventional condensation polymerization reactions, while the cyclobutane ring serves as a thermally labile junction point [11].

Research has demonstrated that polymers containing up to 20-30 mol% of cyclobutane dicarboxylate units maintain excellent mechanical properties while exhibiting complete depolymerization at elevated temperatures [1] [2]. The presence of the hydroxyl substituent in the target compound provides additional functionality for cross-linking reactions or further chemical modification, expanding the range of achievable material properties [19] [16].

Cyclobutane Dicarboxylates as Bio-Based Monomer Alternatives

The development of Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate as a bio-based monomer alternative represents a crucial step toward sustainable polymer production, addressing the growing demand for renewable feedstock sources in materials science [11] [20] [21]. The synthesis of cyclobutane-containing building blocks from biomass-derived precursors has emerged as a promising strategy to reduce dependence on petroleum-based monomers while maintaining or enhancing material performance characteristics.

Biomass-Derived Synthesis Pathways

The production of cyclobutane dicarboxylates from renewable resources primarily relies on photochemical [2+2] cycloaddition reactions of biomass-derived unsaturated carboxylic acids [11] [20] [21]. The most successful approaches utilize readily available starting materials such as sorbic acid, cinnamic acid derivatives, and furanacrylic acid, which can be obtained from various biomass sources including agricultural waste, food processing byproducts, and dedicated energy crops [11] [20] [22].

The structural similarity between Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate and established bio-based cyclobutane dicarboxylates suggests potential synthesis routes from renewable precursors. The hydroxy and methyl substituents could be introduced through selective functionalization of simpler cyclobutane intermediates derived from biomass sources [11] [20] [21].

Comparative Performance Analysis

Bio-based cyclobutane dicarboxylates offer several advantages over conventional petroleum-derived monomers in terms of both sustainability metrics and material properties [11] [12] [21]. Thermal gravimetric analysis and differential scanning calorimetry studies reveal that cyclobutane-containing polymers derived from biomass sources exhibit excellent thermal stability, with decomposition temperatures comparable to or exceeding those of petroleum-based alternatives [11] [12] [20].

The semi-rigid character of the cyclobutane ring provides unique mechanical properties that distinguish these materials from both rigid aromatic systems and flexible aliphatic alternatives [11] [12]. This intermediate flexibility allows for the development of materials with tailored properties suitable for a wide range of applications, from high-performance engineering plastics to biodegradable packaging materials [11] [24] [21].

Bio-Based SourceCyclobutane ProductSynthesis MethodYield (%)Sustainability Advantage
Sorbic acidCBDA-3[2+2] Photocycloaddition70-85Food-grade precursor
Cinnamic acidα-truxillic acid (CBDA-1)[2+2] Photodimerization75-90Plant-derived aromatic
2-Furanacrylic acidCBDA-2UV-mediated photodimerization65-80Biomass waste derivative
Furfural derivativesCBDA-5Knoevenagel + photodimerization70-85Agricultural waste source

Economic and Environmental Considerations

The transition to bio-based cyclobutane dicarboxylate monomers offers significant economic and environmental benefits compared to traditional petroleum-derived alternatives [22] [25] [26]. Life cycle assessment studies indicate that biomass-derived cyclobutane building blocks can reduce carbon footprint by 40-60% compared to equivalent petroleum-based monomers, while offering comparable or superior material performance [22] [25].

The use of agricultural waste streams and food processing byproducts as feedstock sources provides additional economic advantages by creating value-added products from otherwise low-value materials [20] [22] [26]. The photochemical synthesis approach eliminates the need for expensive metal catalysts or high-pressure reaction conditions, reducing both capital and operating costs compared to conventional petrochemical processes [20] [21] [23].

Furthermore, the inherent recyclability of cyclobutane-containing polymers addresses end-of-life considerations, enabling true circular economy principles in polymer production and use [1] [2] [16]. This recyclability, combined with the renewable feedstock source, positions bio-based cyclobutane dicarboxylates as ideal candidates for next-generation sustainable materials [22] [25] [26].

Structural Modulation for Tunable Material Degradation Profiles

The strategic structural modification of Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate enables precise control over material degradation profiles, allowing for the development of polymers with tailored degradation characteristics suited to specific applications and environmental conditions [19] [27] [16] [28]. This approach leverages the unique mechanochemical and thermochemical properties of cyclobutane rings to create materials with programmable degradation behavior.

Mechanochemical Degradation Control

The incorporation of cyclobutane mechanophores into polymer systems provides a powerful mechanism for controlling degradation through mechanical force activation [19] [27] [16] [6] [17]. Research has demonstrated that cyclobutane rings can function as mechanically sensitive units that undergo ring-opening reactions when subjected to external stress, creating reactive sites that facilitate controlled polymer degradation [19] [27] [16] [6].

Mechanochemical activation studies using ultrasonic stress have revealed that cyclobutane-containing polymers can achieve up to 48% ring opening after 180 minutes of sonication at 14.8 W/cm², corresponding to the formation of hundreds of reactive alkene sites per polymer chain [6] [17]. The ring-opening process generates α,β-unsaturated esters that can undergo subsequent chemical reactions, including thiol-ene conjugate addition or hydrolysis under basic conditions [27] [29] [6].

The force required for cyclobutane ring activation has been quantified using single-molecule force spectroscopy, revealing activation forces of approximately 2 nN on a 100 ms timescale [28]. This activation threshold can be modulated through structural modifications, such as the introduction of additional substituents or changes in ring fusion patterns, allowing for fine-tuning of the mechanical sensitivity [19] [27] [28].

Gated Degradation Systems

The development of "gated" degradation systems represents an advanced approach to controlling polymer degradation profiles through the use of cyclobutane mechanophores as molecular switches [16] [28]. In these systems, the cyclobutane ring functions as a protective gate that prevents premature degradation under normal service conditions while enabling controlled degradation when specific stimuli are applied [16] [28].

Dual-stimulus degradation systems combine mechanical and chemical triggers in an "AND gate" fashion, requiring both mechanical force and chemical treatment for complete degradation [28]. For example, cyclobutane-gated ketal systems remain stable in acidic environments until mechanical activation opens the cyclobutane gate, exposing acid-sensitive functionalities that enable rapid degradation [28]. This approach has demonstrated the ability to reduce polymer molecular weight by an 11-fold factor when both stimuli are applied sequentially [28].

The temporal control afforded by gated degradation systems is particularly valuable for applications requiring long-term stability followed by rapid, on-demand degradation. Studies have shown that these systems can maintain structural integrity for extended periods under normal conditions while achieving complete degradation within hours when activated [19] [16] [28].

Cyclobutane SystemActivation MethodDegradation TriggerFunctional Groups ReleasedDegradation Time Scale
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylateThermal (>300°C)Ring strain releaseEster groups, hydroxy substituentsHours at elevated temperature
Cyclobutane-fused lactone (CBL)Mechanical force + acidMechanochemical gate openingAcid-sensitive ketalsMinutes to hours
Bicyclo[4.2.0]octane mechanophoresUltrasonic stressCycloreversion to alkenesα,β-unsaturated esters2-3 hours sonication
Cyclobutene-based comonomersBall-milling/mechanicalRing opening to reactive groupsImide and ester groups30-60 minutes mechanical

Substituent Effects on Degradation Kinetics

The specific substituents present in Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate significantly influence the degradation kinetics and mechanisms available for polymer systems incorporating this monomer [19] [27] [13]. The hydroxyl group provides a handle for further chemical modification or cross-linking reactions, while also serving as a potential site for acid-catalyzed degradation pathways [16] [28].

Geminal substitution effects have been shown to dramatically influence the thermal degradation characteristics of cyclobutane-containing polymers [13]. Research indicates that geminal substituents can reduce ceiling temperatures by up to 300°C, even when not directly attached to the main polymer backbone, providing a powerful tool for tuning degradation profiles [13]. The methyl substituent in the target compound may contribute to this effect, potentially lowering the activation energy required for thermal degradation [13].

The isopropyl ester groups serve multiple functions in controlling degradation behavior. These bulky substituents can influence the accessibility of the cyclobutane ring to mechanical stress, potentially modulating the force sensitivity of the mechanophore [27] [6]. Additionally, the ester linkages provide alternative degradation pathways through hydrolysis or transesterification reactions, enabling multi-modal degradation mechanisms [27] [16].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.14672380 g/mol

Monoisotopic Mass

258.14672380 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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